molecular formula C8H14N4O B1393698 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide CAS No. 1255147-49-9

2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide

Cat. No.: B1393698
CAS No.: 1255147-49-9
M. Wt: 182.22 g/mol
InChI Key: KCPIQZGFVRVTIN-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features both a 4-methylpyrazole group and a hydrazide functional group in its structure. Molecules containing pyrazole cores are known to exhibit a wide range of pharmacological activities and are frequently explored in the development of new therapeutic agents . The hydrazide moiety serves as a versatile synthetic intermediate, allowing researchers to utilize this compound as a key precursor for the synthesis of more complex heterocyclic systems, such as through condensation reactions to form various hydrazone derivatives . Researchers value this compound for its potential as a building block in constructing molecular scaffolds for high-throughput screening and the development of novel bioactive molecules. For Research Use Only. Not intended for any human or veterinary use.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-7(8(13)11-9)12-5-6(2)4-10-12/h4-5,7H,3,9H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIQZGFVRVTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C=C(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207083
Record name 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-49-9
Record name 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide typically involves the reaction of 4-methyl-1H-pyrazole with butanohydrazide. One common method is the nucleophilic addition-elimination reaction, where the hydrazide group reacts with the pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds include hydrazides, pyrazole derivatives, and benzimidazole hybrids.

Structural Analogues and Derivatives

3-(1H-Benzimidazol-2-yl)-4-[(4-substituted phenyl)amino]butanohydrazides (2a–e) Structure: Replace the pyrazole ring with a benzimidazole core and introduce a phenylamino substituent at the fourth carbon . Key Features: Higher molecular weights (e.g., 2c: C₁₉H₂₀FN₅O, MW 353.40 g/mol) due to benzimidazole and aryl substituents. Synthesis: Prepared via nucleophilic ring-opening reactions followed by hydrazine treatment, yielding 74–95% .

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)butanohydrazide Structure: Incorporates a tetrazine ring adjacent to the pyrazole, introducing additional nitrogen atoms .

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid Structure: Shorter carbon chain (propanoic acid vs. butanohydrazide) with a carboxylic acid group . Key Features: Increased polarity due to the –COOH group, likely affecting solubility and reactivity.

Functional and Application Differences

  • Hydrazide vs. Carboxylic Acid: The hydrazide group in the target compound may enhance metal-chelating capabilities compared to carboxylic acid derivatives like 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid .
  • These compounds are candidates for pharmaceutical applications, though specific bioactivity data for the target compound are lacking.
  • Tetrazine Derivatives : The tetrazine-containing analogue could have applications in materials science due to its nitrogen-rich structure.

Biological Activity

2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with a methyl substitution and a hydrazide functional group. This structure is significant as it contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Similar pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may inhibit microbial growth through its interaction with microbial enzymes or cell membranes.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity . The mechanism is thought to involve the induction of apoptosis in cancer cells, likely mediated by the compound's ability to interact with specific molecular targets within the cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The pyrazole ring can interact with enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The hydrazide group may form hydrogen bonds with biological molecules, influencing their function.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

Several studies have investigated the biological activity of related pyrazole derivatives. Notably:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of various pyrazole derivatives.
    • Findings : Compounds similar to this compound demonstrated significant inhibition against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potential as a chemotherapeutic agent .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyrazole ring with hydrazide groupAntimicrobial, anticancer
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazideNitro substitution on pyrazole ringAntimicrobial, anticancer
3-Amino-4-(5-methylpyrazolyl)-butanoic acidContains an amino group; similar pyrazole structureNeuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide
Reactant of Route 2
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2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide

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